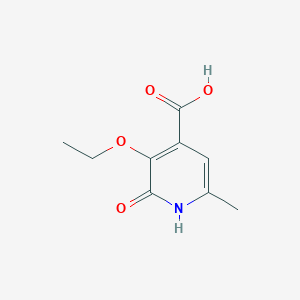
3-Ethoxy-2-hydroxy-6-methylisonicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of isonicotinic acid, characterized by the presence of an ethoxy group at the 3-position, a hydroxy group at the 2-position, and a methyl group at the 6-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine-4-carboxylic acid.
Ethoxylation: The 2-chloro group is substituted with an ethoxy group using sodium ethoxide in ethanol.
Hydroxylation: The resulting compound undergoes hydroxylation at the 2-position using a suitable hydroxylating agent such as sodium hydroxide.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk Synthesis: Large-scale reactors are used for the ethoxylation and hydroxylation steps.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Purification and Quality Control: Industrial purification methods such as distillation, crystallization, and high-performance liquid chromatography (HPLC) are used to ensure product purity.
化学反应分析
Types of Reactions
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for ethoxylation.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-oxo-6-methylisonicotinic acid.
Reduction: Formation of 3-ethoxy-2-hydroxy-6-methylisonicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethoxy-2-hydroxy-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
2-Hydroxy-6-methylisonicotinic acid: Lacks the ethoxy group at the 3-position.
3-Ethoxy-2-hydroxyisonicotinic acid: Lacks the methyl group at the 6-position.
Isonicotinic acid: Lacks both the ethoxy and methyl groups.
Uniqueness
3-Ethoxy-2-hydroxy-6-methylisonicotinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
3-ethoxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-6(9(12)13)4-5(2)10-8(7)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
InChI 键 |
RIBMEVKESZEDLM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(NC1=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


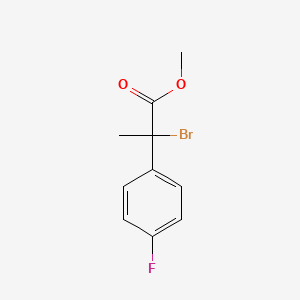
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)


![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)

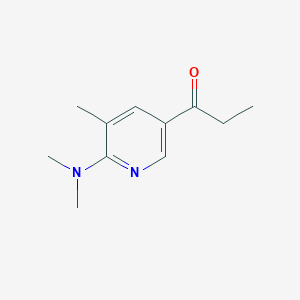
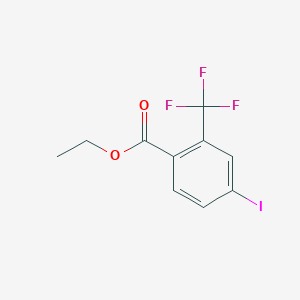

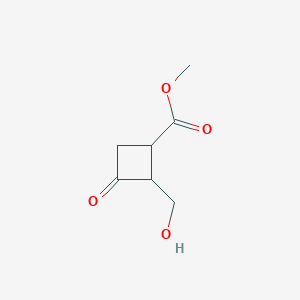
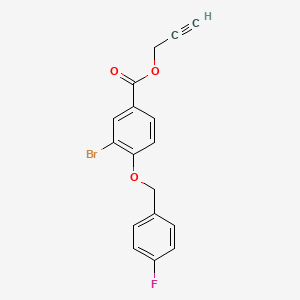
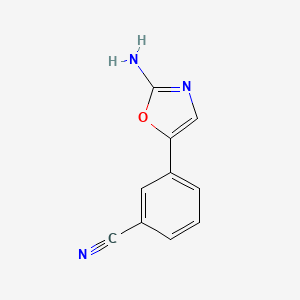
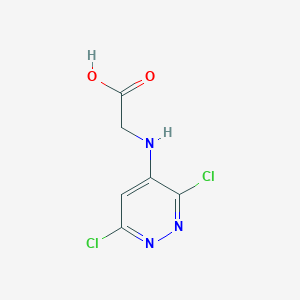
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
